2-Methyl-6-(trifluoromethyl)nicotinoyl chloride

Descripción

Nomenclature and Structural Identification

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride is a fluorinated heterocyclic compound with systematic nomenclature and distinct structural features.

IUPAC Name :

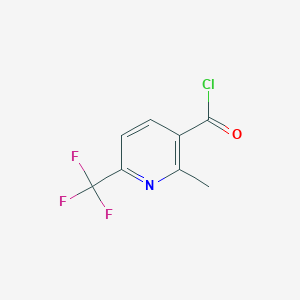

The IUPAC name for this compound is 2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride , reflecting its pyridine backbone substituted with methyl (C–CH₃) and trifluoromethyl (C–CF₃) groups at positions 2 and 6, respectively, and an acyl chloride (–COCl) at position 3.

CAS Registry Number :

261635-98-7.

Molecular Formula :

C₈H₅ClF₃NO, with a molecular weight of 223.58 g/mol .

Structural Features :

- Pyridine Core : A six-membered aromatic ring with one nitrogen atom.

- Substituents :

- Electron-Withdrawing Effects : The -CF₃ group enhances electrophilicity at the acyl chloride site, facilitating nucleophilic substitution reactions.

Spectral Identification :

- InChI Key : NXGBKYDPTQMSFS-UHFFFAOYSA-N.

- SMILES : CC1=C(C=CC(=N1)C(F)(F)F)C(=O)Cl.

- 3D Conformation : The planar pyridine ring and orthogonal trifluoromethyl group create steric and electronic asymmetry, influencing reactivity.

Table 1: Key Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 261635-98-7 |

| Molecular Formula | C₈H₅ClF₃NO |

| Molecular Weight | 223.58 g/mol |

| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride |

| EC Number | 670-663-4 |

Historical Context in Organofluorine Chemistry

The development of this compound is rooted in advancements in organofluorine chemistry , a field catalyzed by the unique properties of fluorine-carbon bonds.

Early Milestones :

- 19th Century : Initial synthesis of organofluorine compounds via halogen exchange (e.g., Swarts reaction using SbF₃).

- 1930s : Industrial adoption of HF for large-scale fluorination, enabling trifluoromethylated aromatics.

- 1980s–2000s : Emergence of nucleophilic trifluoromethylation reagents like TMSCF₃ and electrophilic agents (e.g., S-(trifluoromethyl)dibenzothiophenium salts).

Role in Modern Synthesis :

- Pharmaceutical Relevance : The -CF₃ group improves metabolic stability and bioavailability in drug candidates.

- Agrochemical Applications : Trifluoromethylated pyridines are key in herbicides and insecticides due to their resistance to environmental degradation.

Industrial Impact :

Position in Nicotinoyl Derivatives Classification

This compound belongs to the nicotinoyl chloride family, distinguished by its substitution pattern and reactivity.

Classification by Substituents :

- Trifluoromethylated Derivatives : Compared to non-fluorinated analogs, the -CF₃ group increases lipophilicity and electron deficiency, enhancing reactivity in cross-coupling reactions.

- Methyl-Substituted Analogs : The 2-methyl group sterically shields the pyridine nitrogen, moderating base sensitivity.

Functional Comparison :

- Nicotinoyl Chlorides vs. Carboxylic Acids : Acyl chlorides exhibit superior electrophilicity, enabling faster amidation or esterification than their acid counterparts.

- Heterocyclic Diversity : Unlike simpler pyridinecarbonyl chlorides, the trifluoromethyl group in this compound expands its utility in synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors).

Table 2: Nicotinoyl Derivatives Comparison

| Compound | Substituents | Key Applications |

|---|---|---|

| Nicotinoyl chloride | -H at positions 2, 6 | Peptide synthesis |

| 2-Chloronicotinoyl chloride | -Cl at position 2 | Anticancer agents |

| This compound | -CH₃ at 2, -CF₃ at 6 | Fluorinated drug intermediates |

Synthetic Versatility :

Propiedades

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c1-4-5(7(9)14)2-3-6(13-4)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGBKYDPTQMSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379652 | |

| Record name | 2-methyl-6-(trifluoromethyl)nicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261635-98-7 | |

| Record name | 2-Methyl-6-(trifluoromethyl)-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261635-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-6-(trifluoromethyl)nicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction with Thionyl Chloride

One of the most common methods for synthesizing nicotinoyl chlorides involves reacting nicotinic acid derivatives with thionyl chloride under controlled conditions. This process is widely used due to its efficiency and simplicity.

- Starting Material: 6-(Trifluoromethyl)nicotinic acid.

- Reagents: Thionyl chloride, benzene solvent, and dimethylformamide (DMF) as a catalyst.

- Conditions:

- The molar ratio of nicotinic acid to thionyl chloride is typically optimized (e.g., 1:7–8).

- Benzene acts as a solvent, and DMF is added to accelerate the reaction.

- The mixture is stirred and incubated at approximately 70–80°C for 3–4 hours.

- Post-Reaction: Excess thionyl chloride and benzene are removed under reduced pressure, yielding the desired nicotinoyl chloride.

Reaction Equation:

$$

\text{C}8\text{H}5\text{ClF}3\text{NO} \xrightarrow{\text{SOCl}2 + \text{DMF}} \text{2-Methyl-6-(trifluoromethyl)nicotinoyl chloride}

$$

- The yield depends on reaction time, temperature, and molar ratios of reagents.

- Typical yields range from 85–95%.

Alternative Synthetic Routes

Intermediate Formation via Acrylic Acid Derivatives

Another approach starts with methyl acrylic acid derivatives, which undergo sequential reactions to introduce trifluoromethyl groups and form nicotinic acid intermediates.

- Initial Reaction:

- Methyl acrylic acid derivatives are reacted with trifluoromethylated ketones in methanol under reflux conditions.

- Sodium methoxide is used as a base.

- The reaction mixture is gradually heated for several hours.

Hydrolysis and Acid Formation:

- The intermediate product is hydrolyzed using NaOH aqueous solution.

- After adjusting the pH to acidic conditions (pH = 2–3), the crude nicotinic acid derivative is obtained.

Optimization Parameters

Reaction Variables

The efficiency of the synthesis can be influenced by several factors:

- Temperature: Maintaining optimal reaction temperatures (70–80°C) ensures high yields while preventing decomposition.

- Catalyst Concentration: DMF concentration must be carefully controlled to avoid side reactions.

- Solvent Selection: Benzene is preferred for its ability to dissolve both reactants and facilitate the reaction kinetics.

Purification Steps

Post-reaction purification typically involves:

- Evaporation of excess reagents under reduced pressure.

- Washing with water or methanol to remove impurities.

- Drying at moderate temperatures (e.g., 50°C).

Data Table: Summary of Preparation Conditions

| Method | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Reaction with Thionyl Chloride | 6-(Trifluoromethyl)nicotinic acid | Thionyl chloride, DMF, benzene | Stirring at 70–80°C for 3–4 hours | 85–95% |

| Acrylic Acid Derivative Route | Methyl acrylic acid | Sodium methoxide, trifluoroketone | Hydrolysis + chlorination | ~90% |

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methyl-6-(trifluoromethyl)nicotinic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

Reduction: Requires strong reducing agents and is usually conducted under anhydrous conditions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

2-Methyl-6-(trifluoromethyl)nicotinic acid: Formed through hydrolysis.

Alcohols: Formed through reduction reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride serves as an important intermediate in the synthesis of numerous organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions, leading to the formation of amides and esters, which are crucial in developing various chemical entities .

Table 1: Common Reactions Involving this compound

| Reaction Type | Products | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amides, Esters | Mild to moderate conditions |

| Hydrolysis | 2-Methyl-6-(trifluoromethyl)nicotinic acid | Aqueous solutions at room temperature |

| Reduction | Alcohols | Anhydrous conditions |

Biological Applications

Modification of Biomolecules

In biological research, this compound is utilized for modifying biomolecules to study various biological processes. Its ability to interact with enzymes and proteins makes it a useful tool for investigating metabolic pathways and cellular functions .

Antimicrobial Activity

Recent studies have indicated that derivatives of nicotinoyl chloride exhibit significant antimicrobial properties. For instance, when tested against various pathogens, certain derivatives demonstrated potent activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Medicinal Chemistry

Drug Development

The compound is under investigation for its potential role in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it appealing for therapeutic applications .

Case Study: Antimicrobial Activity

A study focused on synthesizing new derivatives of nicotinoyl chloride highlighted their effectiveness against antibiotic-resistant bacteria. The research utilized broth microdilution methods to assess the minimum inhibitory concentrations required to inhibit microbial growth .

Agricultural Applications

Herbicidal Activity

Research has shown that this compound exhibits significant herbicidal properties. It disrupts physiological processes in plants, leading to effective weed control. Field trials have confirmed its efficacy against various weed species .

Table 2: Efficacy of this compound Against Weeds

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Echinochloa crus-galli | 75 | 90 |

| Chenopodium album | 100 | 80 |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used to produce specialty chemicals with unique properties tailored for specific applications. Its reactivity allows for the development of new materials that can be employed in various sectors including pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in the synthesis of complex molecules and in the modification of biomolecules .

Comparación Con Compuestos Similares

6-(Trifluoromethyl)nicotinoyl Chloride

2-Hydroxy-6-(trifluoromethyl)nicotinoyl Chloride

- Molecular Formula: C₇H₃ClF₃NO₂

- Key Differences : Substitutes the methyl group with a hydroxyl (-OH) at position 2.

- Impact on Properties :

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl Chloride

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

- Molecular Formula: C₈H₅ClF₃NO₂

- Key Differences : Chloro substituent at position 2 and ester (-COOCH₃) instead of acyl chloride.

- Impact on Properties: The ester group reduces reactivity, making it more stable but requiring harsher conditions for further derivatization.

Tabulated Comparison of Key Properties

*Inferred based on structural analogs.

Actividad Biológica

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride (CAS No. 261635-98-7) is a compound that has garnered attention for its potential biological activities, particularly in herbicidal applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential applications in agriculture and medicine.

Chemical Structure and Properties

The compound features a nicotinoyl moiety with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets. The chemical structure can be represented as follows:

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal properties. According to a patent document, the compound demonstrates effective control over various weed species, suggesting a broad spectrum of herbicidal activity. The synergistic effects observed when combined with other active ingredients further enhance its efficacy, allowing for lower application rates while maintaining effectiveness against target weeds .

The herbicidal action of this compound is primarily attributed to its ability to disrupt key physiological processes in plants. The trifluoromethyl group enhances the compound's interaction with plant enzymes involved in growth regulation, leading to inhibition of growth and eventual plant death. Detailed studies have shown that it interferes with photosynthesis and other metabolic pathways critical for plant survival .

Table 1: Efficacy of this compound Against Various Weeds

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Echinochloa crus-galli | 75 | 90 |

| Chenopodium album | 100 | 80 |

The above table summarizes the efficacy of the compound against selected weed species, demonstrating its potential as an effective herbicide.

Case Studies

- Field Trials : In a series of field trials conducted in various agricultural settings, the application of this compound resulted in significant reductions in weed biomass compared to untreated controls. These trials confirmed the compound's potential for use in integrated weed management strategies.

- Synergistic Effects : A study highlighted the synergistic effects when this compound was combined with other herbicides. The combination not only improved weed control but also reduced the overall environmental impact by allowing lower doses of each active ingredient .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer: Synthesis typically involves chlorination of the corresponding carboxylic acid (2-methyl-6-(trifluoromethyl)nicotinic acid) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key optimization steps include:

- Anhydrous conditions: Use dry solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis.

- Catalysts: Add catalytic dimethylformamide (DMF) to accelerate chlorination.

- Temperature control: Reflux at 60–80°C for 3–6 hours, monitoring completion via TLC or FTIR (disappearance of -COOH peak at ~1700 cm⁻¹).

Post-synthesis, purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Note that trifluoromethyl groups may sterically hinder reactivity, requiring extended reaction times .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Identify the methyl group (δ ~2.5 ppm in ¹H; δ ~20 ppm in ¹³C) and trifluoromethyl substituent (¹³C split into quartets due to J coupling with fluorine).

- ¹⁹F NMR: A singlet near δ -60 ppm confirms the CF₃ group.

- FTIR: Strong C=O stretch (~1760 cm⁻¹) and C-Cl stretch (~850 cm⁻¹).

- Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ at m/z corresponding to the molecular formula (C₈H₅ClF₃NO).

Cross-validate with elemental analysis (C, H, N) to resolve ambiguities caused by overlapping peaks .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if ventilation is insufficient .

- Engineering Controls: Conduct reactions in fume hoods with scrubbers to neutralize HCl/HF emissions. Store under nitrogen at -20°C to prevent moisture ingress .

- Emergency Preparedness: Equip labs with calcium gluconate gel (for HF exposure) and emergency showers. Avoid water jets during spill cleanup to prevent exothermic reactions .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound during nucleophilic substitution reactions?

- Methodological Answer: The compound’s instability arises from:

- Hydrolysis: Rapid degradation in protic solvents (e.g., water, alcohols). Mitigate by using aprotic solvents (e.g., THF, DMF) and molecular sieves.

- Thermal Decomposition: Above 40°C, decomposition yields trifluoroacetic acid derivatives. Monitor via in situ FTIR or HPLC.

For nucleophilic substitutions (e.g., amidation), pre-cool reagents to 0°C and add nucleophiles (e.g., amines) dropwise to minimize side reactions .

Q. How can researchers resolve contradictions in solvent-dependent reactivity data for this compound?

- Methodological Answer: Contradictions often stem from solvent polarity effects on reaction intermediates:

- Controlled Experiments: Compare reactivity in polar aprotic (acetonitrile) vs. non-polar (toluene) solvents using kinetic studies (NMR time-course or UV-Vis monitoring).

- Computational Modeling: Apply density functional theory (DFT) to calculate transition-state energies in different solvents. Validate with isotopic labeling (e.g., ¹⁸O tracking in hydrolysis).

For example, higher polarity solvents may stabilize zwitterionic intermediates, altering rate laws .

Q. What advanced chromatographic methods can quantify trace impurities in this compound?

- Methodological Answer:

- HPLC-MS/MS: Use a C18 column (3.5 µm particles) with acetonitrile/water (0.1% formic acid) gradient. Detect impurities (e.g., unreacted acid or dimerization byproducts) via MRM transitions.

- GC-ECD: Quantify halogenated impurities (e.g., residual SOCl₂) with electron capture detection.

Calibrate against certified reference standards and validate limits of detection (LOD < 0.1%) using spike-recovery experiments .

Key Safety and Stability Data

| Parameter | Recommended Conditions | References |

|---|---|---|

| Storage Temperature | -20°C under nitrogen | |

| Decomposition Products | HCl, HF, COF₂ (under combustion) | |

| Stability in Solvents | Stable in anhydrous DCM; unstable in H₂O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.